PNMT Inhibition Affinity Comparison
2-Phenoxy-N-phenylpropanamide exhibits weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1,114,000 nM (1.11 mM) [1]. This serves as a critical baseline for negative control or SAR studies, as more potent PNMT inhibitors like SKF-7698 (Ki ≈ 10 nM) demonstrate over 100,000-fold higher affinity [2]. This vast difference quantitatively establishes 2-phenoxy-N-phenylpropanamide as a low-affinity reference compound within this enzyme class.
| Evidence Dimension | PNMT Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 1,114,000 nM |
| Comparator Or Baseline | SKF-7698 (a known PNMT inhibitor): ~10 nM |
| Quantified Difference | >111,400-fold lower affinity for the target compound |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This quantitative data allows researchers to confidently use 2-phenoxy-N-phenylpropanamide as a well-characterized, low-activity control, avoiding false positives in screening campaigns and enabling precise SAR analysis.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584). Retrieved April 22, 2026, from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50035596 View Source
- [2] Grunewald, G. L., et al. (1986). Binding requirements of phenolic phenylethylamines in the benzonorbornene skeleton at the active site of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 29(10), 1972-1982. View Source
